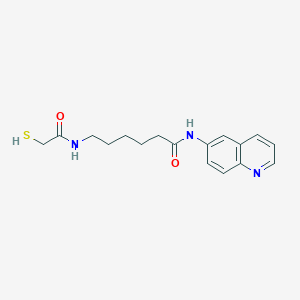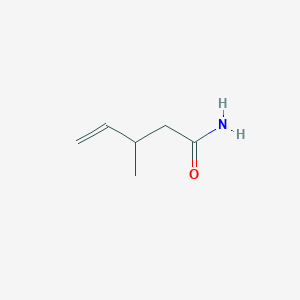
5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione is a compound that belongs to the class of cyclohexane-1,3-dione derivatives. These compounds are known for their diverse chemical properties and potential applications in various fields, including chemistry, biology, and medicine. The presence of the bromoquinoline moiety in the structure adds to its unique chemical characteristics and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione typically involves the reaction of cyclohexane-1,3-dione with 5-bromoquinoline under specific conditions. One common method includes the use of a base such as potassium carbonate in a suitable solvent like dimethyl sulfoxide (DMSO) at elevated temperatures. The reaction proceeds through the formation of an enolate intermediate, which then reacts with the bromoquinoline to form the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency and scalability of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromo group in the quinoline moiety can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline-8-carboxylic acid derivatives.
Reduction: Formation of 5-(5-aminoquinolin-8-yl)cyclohexane-1,3-dione.
Substitution: Formation of various substituted quinoline derivatives.
Applications De Recherche Scientifique
5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The bromoquinoline moiety can intercalate with DNA, leading to the inhibition of DNA replication and transcription. Additionally, the compound may inhibit specific enzymes involved in cellular processes, contributing to its biological activities .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Bromophenyl)cyclohexane-1,3-dione
- 2-(2-Chloro-4-(methylsulfonyl)benzoyl)-1,3-cyclohexanedione
- 2-(4-(Methylsulfonyl)-2-nitrobenzoyl)-1,3-cyclohexanedione
Uniqueness
5-(5-Bromoquinolin-8-yl)cyclohexane-1,3-dione is unique due to the presence of the bromoquinoline moiety, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C15H12BrNO2 |
|---|---|
Poids moléculaire |
318.16 g/mol |
Nom IUPAC |
5-(5-bromoquinolin-8-yl)cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H12BrNO2/c16-14-4-3-12(15-13(14)2-1-5-17-15)9-6-10(18)8-11(19)7-9/h1-5,9H,6-8H2 |
Clé InChI |
FCYUTFKFBWWPOY-UHFFFAOYSA-N |
SMILES canonique |
C1C(CC(=O)CC1=O)C2=C3C(=C(C=C2)Br)C=CC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [5-(1H-indole-2-carbonyl)-3,4-dihydropyridin-1(2H)-yl]acetate](/img/structure/B12909141.png)
![3-[[3,5-Bis(trifluoromethyl)phenyl]amino]-4-ethoxy-3-cyclobutene-1,2-dione](/img/structure/B12909154.png)
![tert-butyl (NE)-N-[amino(1,2,4-triazol-1-yl)methylidene]carbamate](/img/structure/B12909158.png)
![2-(Dibenzo[b,d]furan-4-yloxy)-2-methylpentanoic acid](/img/structure/B12909169.png)
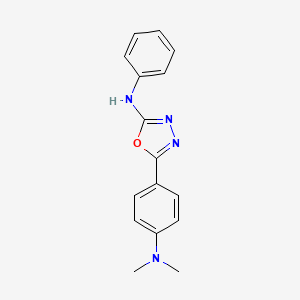
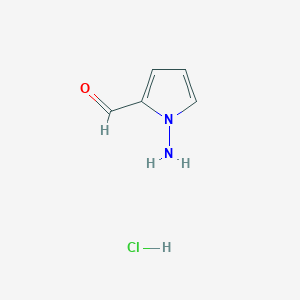
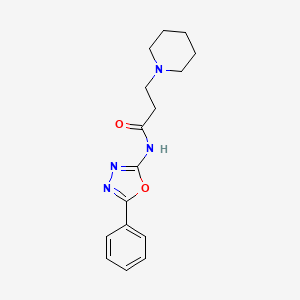

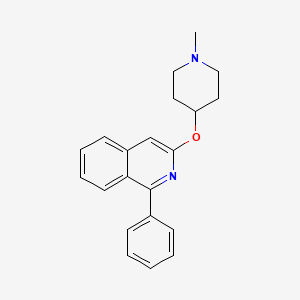

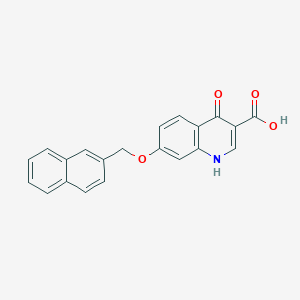
![Furan, tetrahydro-2-[(1R)-1-iodo-4-phenylbutyl]-, (2R)-](/img/structure/B12909218.png)
